Cas no 2680546-02-3 (7-(prop-2-en-1-yloxy)carbonyl-5H,6H,7H,8H-1,2,4triazolo4,3-apyrazine-6-carboxylic acid)

7-(prop-2-en-1-yloxy)carbonyl-5H,6H,7H,8H-1,2,4triazolo4,3-apyrazine-6-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 7-[(prop-2-en-1-yloxy)carbonyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid
- EN300-28279092
- 2680546-02-3
- 7-(prop-2-en-1-yloxy)carbonyl-5H,6H,7H,8H-1,2,4triazolo4,3-apyrazine-6-carboxylic acid
-
- インチ: 1S/C10H12N4O4/c1-2-3-18-10(17)14-5-8-12-11-6-13(8)4-7(14)9(15)16/h2,6-7H,1,3-5H2,(H,15,16)
- InChIKey: ZWKRTJBEVKKCHP-UHFFFAOYSA-N
- SMILES: O(CC=C)C(N1CC2=NN=CN2CC1C(=O)O)=O
計算された属性
- 精确分子量: 252.08585488g/mol
- 同位素质量: 252.08585488g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 18
- 回転可能化学結合数: 4
- 複雑さ: 362
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -0.9
- トポロジー分子極性表面積: 97.6Ų
7-(prop-2-en-1-yloxy)carbonyl-5H,6H,7H,8H-1,2,4triazolo4,3-apyrazine-6-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28279092-0.5g |
7-[(prop-2-en-1-yloxy)carbonyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid |
2680546-02-3 | 95.0% | 0.5g |
$1247.0 | 2025-03-19 | |
Enamine | EN300-28279092-2.5g |
7-[(prop-2-en-1-yloxy)carbonyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid |
2680546-02-3 | 95.0% | 2.5g |
$2548.0 | 2025-03-19 | |
Enamine | EN300-28279092-10g |
7-[(prop-2-en-1-yloxy)carbonyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid |
2680546-02-3 | 10g |
$5590.0 | 2023-09-09 | ||
Enamine | EN300-28279092-5.0g |
7-[(prop-2-en-1-yloxy)carbonyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid |
2680546-02-3 | 95.0% | 5.0g |
$3770.0 | 2025-03-19 | |
Enamine | EN300-28279092-1g |
7-[(prop-2-en-1-yloxy)carbonyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid |
2680546-02-3 | 1g |
$1299.0 | 2023-09-09 | ||
Enamine | EN300-28279092-5g |
7-[(prop-2-en-1-yloxy)carbonyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid |
2680546-02-3 | 5g |
$3770.0 | 2023-09-09 | ||
Enamine | EN300-28279092-1.0g |
7-[(prop-2-en-1-yloxy)carbonyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid |
2680546-02-3 | 95.0% | 1.0g |
$1299.0 | 2025-03-19 | |
Enamine | EN300-28279092-10.0g |
7-[(prop-2-en-1-yloxy)carbonyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid |
2680546-02-3 | 95.0% | 10.0g |
$5590.0 | 2025-03-19 | |
Enamine | EN300-28279092-0.1g |
7-[(prop-2-en-1-yloxy)carbonyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid |
2680546-02-3 | 95.0% | 0.1g |
$1144.0 | 2025-03-19 | |
Enamine | EN300-28279092-0.05g |
7-[(prop-2-en-1-yloxy)carbonyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid |
2680546-02-3 | 95.0% | 0.05g |
$1091.0 | 2025-03-19 |
7-(prop-2-en-1-yloxy)carbonyl-5H,6H,7H,8H-1,2,4triazolo4,3-apyrazine-6-carboxylic acid 関連文献
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1. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
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9. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
7-(prop-2-en-1-yloxy)carbonyl-5H,6H,7H,8H-1,2,4triazolo4,3-apyrazine-6-carboxylic acidに関する追加情報
Comprehensive Overview of 7-(prop-2-en-1-yloxy)carbonyl-5H,6H,7H,8H-1,2,4triazolo4,3-apyrazine-6-carboxylic acid (CAS No. 2680546-02-3)
The compound 7-(prop-2-en-1-yloxy)carbonyl-5H,6H,7H,8H-1,2,4triazolo4,3-apyrazine-6-carboxylic acid (CAS No. 2680546-02-3) is a structurally unique heterocyclic molecule that has garnered significant attention in pharmaceutical and agrochemical research. Its complex nomenclature reflects its intricate chemical architecture, combining a triazolopyrazine core with a prop-2-en-1-yloxy carbonyl moiety and a carboxylic acid functional group. This combination of features makes it a versatile intermediate for synthesizing biologically active compounds, particularly in the development of novel therapeutic agents.
In recent years, the demand for triazolopyrazine derivatives has surged due to their potential applications in drug discovery. Researchers are particularly interested in their role as kinase inhibitors, which are crucial in targeting cancer and inflammatory diseases. The 7-(prop-2-en-1-yloxy)carbonyl side chain enhances the molecule's reactivity, enabling facile modifications for structure-activity relationship (SAR) studies. This adaptability aligns with the growing trend of fragment-based drug design, a hot topic in medicinal chemistry.
The carboxylic acid group in this compound further expands its utility, allowing for conjugation with other pharmacophores or biomolecules. This feature is especially relevant in the context of prodrug development, where improving bioavailability and targeted delivery are key challenges. As the pharmaceutical industry shifts toward personalized medicine, compounds like 2680546-02-3 are becoming invaluable tools for creating tailored therapeutics.
From a synthetic chemistry perspective, the 1,2,4-triazolo[4,3-a]pyrazine scaffold presents interesting opportunities for click chemistry applications. The alkyne-like reactivity of the prop-2-en-1-yloxy group makes it suitable for Huisgen cycloadditions, a technique widely used in bioconjugation and materials science. This aligns with current research trends in bioorthogonal chemistry, which seeks to develop reactions compatible with living systems.
Environmental considerations are also shaping the applications of this compound. The push for green chemistry has led to increased interest in derivatives that can serve as biodegradable intermediates. While 7-(prop-2-en-1-yloxy)carbonyl-5H,6H,7H,8H-1,2,4triazolo4,3-apyrazine-6-carboxylic acid itself requires careful handling, its potential to generate more environmentally friendly downstream products makes it relevant to sustainable chemistry initiatives.
Analytical characterization of this compound presents unique challenges and opportunities. Advanced techniques like LC-MS and NMR spectroscopy are essential for verifying its purity and structure. The growing availability of AI-assisted spectral analysis tools has significantly accelerated this process, addressing a common pain point in chemical research and development.
In the agrochemical sector, derivatives of 2680546-02-3 are being explored for their potential as plant growth regulators and pest control agents. The triazolopyrazine core shows structural similarities to known bioactive compounds, making it a promising scaffold for developing new crop protection solutions. This application aligns with global efforts to address food security challenges through innovative chemistry.
The compound's stability profile and solubility characteristics make it suitable for various formulation approaches. Recent advances in nanotechnology have opened new possibilities for delivering similar compounds more effectively, a topic of great interest in both pharmaceutical and agricultural applications.
As research into 2680546-02-3 continues, its potential in material science is also being uncovered. The conjugated system in the triazolopyrazine ring suggests possible applications in organic electronics, particularly in the development of novel semiconducting materials for flexible electronics and optoelectronic devices.
Quality control and regulatory aspects are crucial considerations for working with this compound. Proper documentation of its synthesis pathway and impurity profile is essential for compliance with Good Manufacturing Practice (GMP) standards, especially as it moves closer to commercial applications.
The future of 7-(prop-2-en-1-yloxy)carbonyl-5H,6H,7H,8H-1,2,4triazolo4,3-apyrazine-6-carboxylic acid research appears promising, with ongoing studies exploring its potential in various fields. As synthetic methodologies advance and our understanding of its properties deepens, this compound is likely to play an increasingly important role in multiple scientific disciplines.
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